5,5-Dimethylcyclononan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylcyclononan-1-one is an organic compound characterized by a cyclononane ring with two methyl groups attached to the fifth carbon and a ketone functional group at the first carbon. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons arranged in a ring structure. The presence of the ketone group makes it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylcyclononan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the preparation of the diketone precursor, followed by cyclization under optimized conditions. The use of catalysts and solvents is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylcyclononan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,5-Dimethylcyclononan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethylcyclononan-1-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The compound’s structure allows it to fit into specific binding pockets, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Cyclononanone: A similar compound with a cyclononane ring but without the methyl groups.
Cyclohexanone: A smaller ring structure with a ketone group, commonly used in organic synthesis.
Cyclooctanone: Another cycloalkane with a ketone group, differing in ring size and reactivity.
Uniqueness
5,5-Dimethylcyclononan-1-one is unique due to the presence of two methyl groups on the cyclononane ring, which influences its chemical reactivity and physical properties. The specific arrangement of the methyl groups and the ketone functional group provides distinct steric and electronic effects, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
61265-62-1 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5,5-dimethylcyclononan-1-one |
InChI |
InChI=1S/C11H20O/c1-11(2)8-4-3-6-10(12)7-5-9-11/h3-9H2,1-2H3 |
InChI Key |
JTMMLDKBWSXCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC(=O)CCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.